1,1,3,5,5-Pentachloroheptane

Description

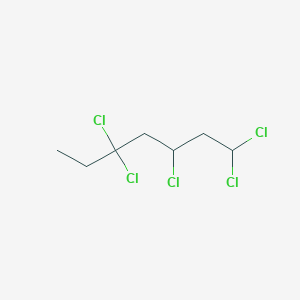

Structure

3D Structure

Properties

CAS No. |

62619-23-2 |

|---|---|

Molecular Formula |

C7H11Cl5 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,1,3,5,5-pentachloroheptane |

InChI |

InChI=1S/C7H11Cl5/c1-2-7(11,12)4-5(8)3-6(9)10/h5-6H,2-4H2,1H3 |

InChI Key |

UPFIWINTUCLRFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(CC(Cl)Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. The presence of multiple chlorine atoms in 1,1,3,5,5-pentachloroheptane significantly influences the chemical shifts of the neighboring protons due to their electronegativity, causing them to resonate at lower fields. pressbooks.pub

Based on the structure of this compound, a complex spectrum with overlapping multiplets is anticipated. The protons on the carbon atoms bearing chlorine atoms (C1-H, C3-H, and C5-H) would be expected to have the largest chemical shifts. The methylene (B1212753) protons (CH₂) and the terminal methyl protons (CH₃) would appear at higher fields.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 | ~5.8 - 6.2 | Doublet |

| H-2 | ~2.2 - 2.6 | Multiplet |

| H-3 | ~4.2 - 4.6 | Multiplet |

| H-4 | ~2.0 - 2.4 | Multiplet |

| H-6 | ~2.1 - 2.5 | Multiplet |

| H-7 | ~1.0 - 1.4 | Triplet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Due to the presence of chiral centers at C3 and C5, all seven carbon atoms in this compound are expected to be chemically non-equivalent, leading to seven distinct signals in the ¹³C NMR spectrum. masterorganicchemistry.com The carbon atoms bonded to chlorine will be significantly deshielded and appear at lower fields.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgnumegalabs.com A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra. nanalysis.com

Predicted ¹³C NMR and DEPT Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-1 | ~80 - 90 | Positive (CH) |

| C-2 | ~45 - 55 | Negative (CH₂) |

| C-3 | ~70 - 80 | Positive (CH) |

| C-4 | ~40 - 50 | Negative (CH₂) |

| C-5 | ~75 - 85 | Positive (CH) |

| C-6 | ~50 - 60 | Negative (CH₂) |

| C-7 | ~10 - 20 | Positive (CH₃) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would help in tracing the proton-proton connectivity along the heptane (B126788) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying longer-range connectivities and piecing together the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.govnist.gov For this compound, the spectra would be dominated by vibrations associated with C-H and C-Cl bonds.

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.

C-H bending: Bending vibrations for CH₂ and CH₃ groups would appear in the 1470-1350 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, broadly between 800 and 600 cm⁻¹. The presence of multiple C-Cl bonds would likely result in a complex pattern of absorptions in this region.

Predicted Key Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C-H Bend (alkane) | 1350 - 1470 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. chemguide.co.uk The mass spectrum of this compound would be characterized by a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of five chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak and its fragments will exhibit a characteristic isotopic pattern.

Fragmentation of the molecular ion would likely occur through the loss of chlorine atoms or cleavage of the carbon-carbon bonds. libretexts.orglibretexts.org The stability of the resulting carbocations would influence the intensity of the fragment peaks. Common fragmentation pathways could include the loss of HCl or cleavage adjacent to the chlorine-substituted carbons.

Conformational Analysis through Spectroscopic and Computational Approaches

The conformational flexibility of the heptane backbone in this compound is significant. chemistrysteps.com The molecule can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The presence of bulky and electronegative chlorine atoms introduces significant steric and electrostatic interactions that will govern the preferred conformations. rsc.orglibretexts.org

Advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformers and identify the most stable, low-energy structures. These theoretical calculations can be correlated with experimental NMR data, such as the measurement of coupling constants, which are sensitive to the dihedral angles between adjacent protons and can thus provide insights into the dominant conformation in solution.

Rotational Isomerism and Energy Barriers

The linear heptane backbone of this compound features multiple carbon-carbon single bonds, around which rotation can occur, leading to various spatial arrangements known as conformers or rotamers. The presence of five bulky and electronegative chlorine atoms significantly influences the conformational preferences and the energy barriers between different rotational isomers.

The stability of these conformers is primarily dictated by steric and electrostatic interactions. Steric hindrance arises from the spatial repulsion between the large chlorine atoms and other atoms or groups in the molecule. To minimize these repulsive forces, the molecule will preferentially adopt conformations that maximize the distance between the chlorine substituents.

Furthermore, electrostatic interactions, including dipole-dipole repulsion between the electron-rich chlorine atoms, play a crucial role. The molecule will tend to arrange its C-Cl bonds in a way that minimizes these repulsive forces, favoring staggered conformations over eclipsed ones. The energy difference between these conformations constitutes the rotational energy barrier, which is the energy required to rotate from one stable conformer to another. For acyclic molecules, these barriers are typically in the range of a few kilocalories per mole.

While specific energy barrier values for this compound are not documented, it can be inferred that the barriers to rotation around the C1-C2, C2-C3, C3-C4, C4-C5, and C5-C6 bonds will be influenced by the number and position of chlorine atoms on the adjacent carbons. The highest energy barriers would be expected for rotations that lead to the eclipsing of chlorine atoms with other chlorine atoms or with the bulky ethyl and propyl groups at either end of the molecule.

A comprehensive conformational analysis would involve computational modeling to calculate the potential energy surface of the molecule as a function of its dihedral angles. This would allow for the identification of the lowest energy (most stable) conformers and the transition states (energy maxima) that represent the barriers to rotation.

Table 1: Theoretical Conformational Data for a Substituted Alkane (Illustrative Example)

| Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |

| Anti | 0 | 65 |

| Gauche (+) | 0.9 | 17.5 |

| Gauche (-) | 0.9 | 17.5 |

| Eclipsed | 3.5 | <0.1 |

Note: This table is a generalized illustration of conformational analysis data and does not represent actual experimental or calculated values for this compound.

Influence of Chlorine Substituents on Molecular Conformation

The five chlorine substituents in this compound are the primary determinants of its three-dimensional structure. Their influence can be understood through several key effects:

Steric Bulk: Chlorine atoms are significantly larger than hydrogen atoms. Their presence forces the carbon backbone to adopt conformations that accommodate their size, leading to a more extended or coiled structure than that of unsubstituted n-heptane. The steric strain introduced by the chlorine atoms will destabilize conformations where these atoms are in close proximity.

Gauche Interactions: In a staggered conformation, substituents on adjacent carbon atoms can be either anti (180° apart) or gauche (60° apart). Generally, anti conformations are more stable for bulky groups. In this compound, multiple gauche interactions involving chlorine atoms are possible. The energetic penalty of these interactions will significantly influence the equilibrium between different conformers.

1,3-Diaxial-like Interactions: Although this is an acyclic molecule, interactions between substituents on carbons separated by one other carbon (i.e., in a 1,3-relationship) are also important. For instance, the chlorine atom on C3 can interact with the chlorine atoms on C1 and C5, depending on the rotations around the C2-C3 and C3-C4 bonds. These interactions, analogous to 1,3-diaxial interactions in cyclohexanes, are destabilizing and will be minimized in the preferred conformations.

Computational Chemistry Investigations of 1,1,3,5,5 Pentachloroheptane

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic structure of a molecule, which in turn dictates its geometry, stability, and properties. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data beyond fundamental physical constants. stackexchange.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point, it neglects electron correlation, which can be crucial for accurate energy predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. dominican.edu These methods offer higher accuracy but are computationally more demanding. dominican.edu For a molecule like 1,1,3,5,5-pentachloroheptane, these calculations can be used to determine its fundamental electronic properties, ionization potential, and electron affinity. Highly correlated ab initio calculations are particularly important for accurately describing potential energy surfaces and reaction barriers in systems involving radical species. researchgate.net

Table 1: Illustrative Ab Initio Energy Calculations for this compound Note: This table presents hypothetical values for illustrative purposes, demonstrating the typical outputs of such calculations.

| Method | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Hartree-Fock | 6-31G(d) | -2589.45321 | 0.00 |

| MP2 | 6-31G(d) | -2590.12345 | -420.57 |

| CCSD(T) | cc-pVTZ | -2590.56789 | -699.55 |

Density Functional Theory (DFT) is another prominent quantum mechanical modeling method. stackexchange.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. In principle, DFT is an exact method, but in practice, it relies on approximate exchange-correlation functionals. stackexchange.com

DFT is widely used for geometry optimization, where the calculation systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure). acs.orgnih.gov For this compound, DFT calculations with functionals like B3LYP or PBE, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. This provides a detailed three-dimensional picture of the molecule's preferred shape. acs.org

Table 2: Example of Optimized Geometric Parameters for this compound using DFT Note: This table contains representative data that would be generated from a DFT geometry optimization. The numbering follows standard IUPAC nomenclature.

| Parameter | Atom(s) | Calculated Value |

| Bond Length | C1-Cl | 1.78 Å |

| Bond Length | C2-H | 1.10 Å |

| Bond Length | C3-Cl | 1.80 Å |

| Bond Angle | Cl-C1-Cl | 109.1° |

| Bond Angle | C2-C3-C4 | 112.5° |

| Dihedral Angle | C1-C2-C3-C4 | 178.5° |

Molecular Dynamics Simulations for Conformational Sampling

While quantum methods are excellent for static structures, this compound is a flexible molecule with multiple rotatable bonds, leading to a vast landscape of possible conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com

In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's equations of motion, with forces calculated using a molecular mechanics force field. youtube.comscienomics.com By simulating the molecule for a sufficient period (nanoseconds to microseconds), MD can explore the different accessible conformations and their relative populations. This process, known as conformational sampling, is crucial for understanding the molecule's flexibility and the average properties that arise from this dynamic behavior. For long-chain alkanes and their derivatives, MD simulations can reveal preferred folding patterns and the dynamics of intramolecular interactions. scienomics.com

Table 3: Hypothetical Relative Energies of Different Conformers of this compound from MD Simulations Note: This table illustrates potential results from conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Fully extended (anti) chain | 0.0 |

| 2 | Gauche interaction at C2-C3 | +0.9 |

| 3 | Gauche interaction at C4-C5 | +1.2 |

| 4 | Folded structure | +3.5 |

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown compounds. acs.orgnih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These calculated frequencies arise from the normal modes of vibration of the molecule and are determined by the second derivative of the energy with respect to atomic positions. The predicted spectrum can be compared with experimental results to confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These calculations determine the magnetic shielding at each nucleus, which is then converted into a chemical shift relative to a standard. Such predictions can help in the assignment of complex experimental NMR spectra. For halogenated hydrocarbons, rotational spectroscopy is another technique where computational predictions of rotational constants can aid in the identification and quantification of specific isomers in a gas phase mixture. nsf.gov

Table 4: Sample of Predicted Vibrational Frequencies for this compound Note: This is an illustrative table of the type of data generated from computational vibrational analysis.

| Frequency (cm⁻¹) | Vibrational Mode Description | IR Intensity (km/mol) |

| 2985 | C-H stretch (CH₂) | 45.2 |

| 2960 | C-H stretch (CHCl) | 30.1 |

| 1450 | CH₂ scissoring | 15.8 |

| 780 | C-Cl stretch | 120.5 |

| 725 | C-Cl stretch | 155.3 |

| 250 | C-C-C bending | 5.4 |

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical reactivity of this compound, particularly its degradation pathways, is crucial for environmental and industrial applications. Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. dominican.edu

The chlorination of alkanes often proceeds through a free-radical substitution mechanism. nih.govyoutube.com Similarly, the degradation or further reaction of this compound could involve radical intermediates. A common initial step in such reactions is hydrogen abstraction by a radical species (e.g., a hydroxyl radical or a chlorine atom).

Computational methods like DFT or high-level ab initio calculations can be used to model these reaction pathways. dominican.edu By locating the transition state structure for a specific hydrogen abstraction, the activation energy (the energy barrier for the reaction) can be calculated. dominican.eduresearchgate.net Comparing the activation energies for abstraction from different carbon atoms on the heptane (B126788) chain reveals the most likely sites of reaction. For example, abstracting a hydrogen from a carbon already bonded to a chlorine (a tertiary carbon) may have a different energy barrier than abstracting from a methylene (B1212753) (CH₂) group. mdpi.comresearchgate.net This analysis provides a detailed, atom-level understanding of the molecule's reactivity.

Table 5: Illustrative Calculated Activation Energies for Hydrogen Abstraction from this compound by a Chlorine Radical Note: This table presents hypothetical data to exemplify the results of reaction pathway analysis.

| Hydrogen Atom Site | Carbon Position | Reaction Type | Calculated Activation Energy (kcal/mol) |

| H on C2 | Secondary | C₂H₂ + Cl• → C₂HCl• + HCl | 2.5 |

| H on C3 | Tertiary | C₃HCl + Cl• → C₃Cl• + HCl | 1.8 |

| H on C4 | Secondary | C₄H₂ + Cl• → C₄HCl• + HCl | 2.3 |

| H on C6 | Secondary | C₆H₂ + Cl• → C₆HCl• + HCl | 2.8 |

Theoretical Rate Constant Calculations

Theoretical rate constant calculations are a fundamental aspect of computational chemistry, providing insights into the kinetics of chemical reactions. These calculations typically employ methodologies such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict the rates at which reactions occur.

For a hypothetical reaction involving this compound, such as hydrogen abstraction by a radical species (e.g., OH), a computational study would first involve locating the transition state structure on the potential energy surface. The energy barrier of the reaction, which is a critical parameter in rate constant calculations, would then be determined.

The general form of the Arrhenius equation is often used to express the temperature dependence of the rate constant (k):

k = A exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

While specific data for this compound is not available, a table illustrating the typical output of such a theoretical study for a generic chloroalkane reaction is presented below for illustrative purposes.

Table 1: Hypothetical Theoretical Rate Constants for a Chloroalkane Reaction

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 200 | 1.5 x 10⁻¹⁵ |

| 250 | 3.2 x 10⁻¹⁴ |

| 300 | 2.5 x 10⁻¹³ |

| 350 | 1.1 x 10⁻¹² |

| 400 | 3.5 x 10⁻¹² |

Detailed research findings from such studies would typically include the optimized geometries of reactants, transition states, and products, as well as the calculated vibrational frequencies which are used to determine zero-point vibrational energies and partition functions. These parameters are essential for the accurate calculation of theoretical rate constants.

Without specific computational studies on this compound, any discussion of its theoretical rate constants remains speculative. Further research in this area would be necessary to provide concrete data and a deeper understanding of the reaction kinetics of this particular compound.

Environmental Fate and Degradation Pathways of Highly Chlorinated Heptanes

Abiotic Transformation Processes

Abiotic processes, including hydrolysis and photolysis, can contribute to the transformation of highly chlorinated heptanes in the environment. The rates of these processes are influenced by environmental conditions and the specific chemical structure of the compound.

Hydrolytic Stability and Degradation Kinetics in Aqueous Media

Table 1: Factors Influencing Hydrolytic Degradation of Chlorinated Alkanes

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| Number of Chlorine Atoms | Generally decreases | Increased steric hindrance and inductive effects can stabilize the C-Cl bond. |

| Position of Chlorine Atoms | Varies | Primary alkyl halides tend to hydrolyze faster than secondary or tertiary ones. The specific arrangement on the heptane (B126788) chain will affect reactivity. |

| Temperature | Increases | Higher temperatures provide the necessary activation energy for the reaction to occur. |

| pH | Can influence rate | Under strongly alkaline conditions, hydroxide (B78521) ions can act as nucleophiles, promoting hydrolysis. |

| Presence of Catalysts | Can increase | Certain metal ions or surfaces can catalyze hydrolytic reactions. |

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation can be a significant transformation pathway for some chlorinated alkanes, particularly in the presence of sunlight. gdut.edu.cn This process typically involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of C-Cl bonds and the formation of reactive radical species. The presence of photosensitizers in the environment, such as dissolved organic matter, can also enhance the rate of photolytic degradation. researchgate.net

Studies on short-chain chlorinated paraffins (SCCPs) have shown that photochemically-produced hydrated electrons and hydroxyl radicals can mediate their degradation in aqueous solutions. chemrxiv.org The efficiency of photolysis is dependent on factors like the wavelength of light, the presence of oxygen, and the chemical matrix. For 1,1,3,5,5-Pentachloroheptane, it can be inferred that photolysis in sunlit surface waters could contribute to its transformation, although the specific quantum yield and degradation products are not documented.

Table 2: Key Aspects of Photolytic Degradation of Chlorinated Alkanes

| Parameter | Description | Significance |

|---|---|---|

| Wavelength of Light | UV radiation is most effective. | The energy of the light must be sufficient to break the C-Cl bond. |

| Reactive Species | Hydroxyl radicals (•OH), hydrated electrons (e-aq). gdut.edu.cnchemrxiv.org | These highly reactive species can initiate the degradation cascade. |

| Environmental Matrix | Presence of dissolved organic matter, nitrates, and other photosensitizers. | Can accelerate the degradation process by generating reactive species. |

| Degradation Products | Can include less chlorinated alkanes, alcohols, and aldehydes. | The ultimate products depend on the reaction conditions and the extent of degradation. |

Biotic Transformation and Biodegradation Studies

Microbial activity plays a crucial role in the environmental degradation of many organic pollutants, including chlorinated alkanes. Both aerobic and anaerobic microorganisms have been shown to be capable of transforming these compounds.

Microbial Degradation in Water, Soil, and Activated Sludge Matrices

The biodegradation of chlorinated alkanes has been observed in various environmental matrices. Aerobic bacteria, such as species of Pseudomonas, can utilize chlorinated alkanes as a carbon source. nih.gov The efficiency of microbial degradation is often dependent on the degree and position of chlorination. For instance, terminally chlorinated alkanes tend to be more readily degraded. nih.gov

Anaerobic degradation can also occur, particularly in environments like sediments and anoxic zones of wastewater treatment plants. aip.org Under these conditions, chlorinated compounds can serve as electron acceptors in a process known as reductive dechlorination. eurochlor.org The susceptibility of a compound like this compound to microbial degradation would likely depend on the availability of suitable microbial populations and favorable environmental conditions.

Table 3: Microbial Degradation of Chlorinated Alkanes

| Condition | Microorganisms | Degradation Pathway | Key Factors |

|---|---|---|---|

| Aerobic | Pseudomonas sp., various soil and water bacteria. nih.govomicsonline.org | Oxidative dehalogenation. | Presence of oxygen, co-substrates, position of chlorine atoms. |

| Anaerobic | Dehalobacter, Desulfitobacterium, various consortia in sediments and sludge. aip.org | Reductive dechlorination. | Absence of oxygen, presence of suitable electron donors. |

Identification of Biodegradation Metabolites

The biodegradation of chlorinated alkanes proceeds through a series of metabolic steps, leading to the formation of various intermediate and final products. The initial step often involves the removal of a chlorine atom, which can be catalyzed by dehalogenase enzymes. nih.gov

Under aerobic conditions, the resulting alkyl chain can be further oxidized to form alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways. nih.gov For example, the initial hydrolytic dehalogenation of a chlorinated alkane would yield an alcohol. Subsequent oxidation steps would then produce the corresponding aldehyde and then a carboxylic acid.

Under anaerobic conditions, reductive dechlorination sequentially removes chlorine atoms, replacing them with hydrogen. This process leads to the formation of less chlorinated, and often less toxic, alkanes.

Table 4: Potential Biodegradation Metabolites of a Pentachloroheptane

| Initial Reaction | Primary Metabolite | Secondary Metabolites |

|---|---|---|

| Hydrolytic Dehalogenation | Chloro-heptanol | Chloro-heptanal, Chloro-heptanoic acid |

| Oxidative Dehalogenation | Chloro-heptanol | Chloro-heptanal, Chloro-heptanoic acid |

| Reductive Dechlorination | Tetrachloroheptane | Trichloroheptane, Dichloroheptane |

Environmental Persistence and Bioaccumulation Potential Methodologies

Highly chlorinated alkanes are generally considered persistent and have the potential to bioaccumulate in organisms. canada.cacanada.ca Their persistence is due to their chemical stability and resistance to degradation. publications.gc.ca The lipophilic nature of these compounds, characterized by a high octanol-water partition coefficient (log Kow), leads to their partitioning into fatty tissues of organisms. publications.gc.ca

The assessment of environmental persistence and bioaccumulation potential involves a combination of laboratory studies, field monitoring, and modeling.

Table 5: Methodologies for Assessing Persistence and Bioaccumulation

| Parameter | Methodology | Description |

|---|---|---|

| Persistence | Biodegradation studies (e.g., OECD 301, 308). | Measure the rate and extent of mineralization of the compound in different environmental matrices. |

| Bioaccumulation | Bioconcentration Factor (BCF) studies (e.g., OECD 305). | Determine the uptake of the chemical from water into an aquatic organism. |

| Lipophilicity | Measurement of Octanol-Water Partition Coefficient (log Kow). | A high log Kow value indicates a higher potential for bioaccumulation. publications.gc.ca |

| Environmental Monitoring | Analysis of environmental samples (water, sediment, biota). | Provides real-world data on the presence and concentration of the compound in different environmental compartments. |

Modeling Environmental Transport and Transformation of this compound

The environmental transport and transformation of this compound, a member of the highly chlorinated heptanes group, are complex processes that can be predicted and assessed through various environmental fate models. Due to the scarcity of specific experimental data for this particular compound, modeling approaches often rely on data from surrogate compounds, such as other polychlorinated alkanes (PCAs), and Quantitative Structure-Property Relationship (QSPR) estimations. These models are crucial for understanding the potential distribution, persistence, and fate of the compound in different environmental compartments.

Environmental fate models integrate the chemical's physicochemical properties with the characteristics of the environment to simulate its behavior over time. rsc.orgepa.gov The fundamental components of these models include partitioning behavior, transport mechanisms, and transformation (degradation) rates.

Partitioning and Transport Modeling

Multimedia environmental fate models, such as fugacity-based models (e.g., EQC, SimpleBox, BETR-Global), are commonly used to predict the environmental distribution of persistent organic pollutants (POPs) like highly chlorinated alkanes. trentu.canih.gov These models divide the environment into interconnected compartments (air, water, soil, sediment, vegetation, and biota) and calculate the chemical's concentration in each compartment at steady-state or over time.

For instance, a Level III fugacity model could be parameterized to estimate the distribution of this compound. The model would use estimated physicochemical properties to calculate the fugacity capacity of each environmental compartment, which in turn determines the chemical's partitioning.

Illustrative Model Input Parameters for this compound

| Property | Estimated Value | Unit | Significance in Modeling |

|---|---|---|---|

| Molecular Weight | 316.4 | g/mol | Basic input for most calculations. |

| Log Kow | 5.5 | - | Indicates high potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | 0.1 | mg/L | Low solubility suggests partitioning out of the aqueous phase. |

| Vapor Pressure | 0.001 | Pa | Low volatility suggests it will not be highly concentrated in the atmosphere. |

Note: The values in this table are hypothetical and for illustrative purposes only, based on structurally similar compounds.

The transport of this compound is modeled based on its partitioning properties. Due to its expected low volatility and high hydrophobicity, the primary transport mechanisms are likely to be associated with the movement of contaminated soil particles (erosion) and sediments in water bodies. Long-range atmospheric transport is generally considered less significant for higher chlorinated alkanes compared to short-chain chlorinated paraffins. nih.gov

Transformation and Degradation Pathway Modeling

Modeling the degradation of this compound is challenging due to the lack of specific kinetic data. However, based on knowledge of other chlorinated hydrocarbons, several potential degradation pathways can be modeled. clu-in.orgcdc.gov These include both abiotic and biotic processes.

Abiotic Degradation: This primarily involves hydrolysis and photolysis. For highly chlorinated alkanes, hydrolysis is generally a slow process. Photodegradation in the atmosphere or surface waters may occur, but its significance depends on the compound's absorption spectrum.

Biotic Degradation: Biodegradation is expected to be the most significant degradation pathway, although it is likely to be slow for a highly chlorinated compound like this compound. Modeling of biodegradation often assumes first-order kinetics, where the rate of degradation is proportional to the concentration of the chemical.

A Monte Carlo modeling approach can be used to simulate the complex process of biodegradation of PCA mixtures. nih.govresearchgate.net This method can help in estimating the upper limits for aerobic biodegradation by considering the enzymatic actions on different molecular structures within the mixture.

Illustrative First-Order Degradation Rate Constants for Modeling

| Environmental Compartment | Estimated Half-Life (days) | Corresponding Rate Constant (k) (day⁻¹) | Degradation Pathway |

|---|---|---|---|

| Surface Water | 365 | 0.0019 | Biodegradation, Photolysis |

| Groundwater (Anaerobic) | 730 | 0.00095 | Anaerobic Biodegradation |

| Soil (Aerobic) | 500 | 0.00139 | Aerobic Biodegradation |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general data for persistent chlorinated alkanes.

Groundwater transport models, which can include advection, dispersion, sorption, and degradation, are crucial for assessing the fate of subsurface contamination. For chlorinated solvents, natural attenuation models can be developed to predict the fate and transport of the parent compound and its degradation products. amanote.com In the case of this compound, a similar approach could be adopted, although the specific degradation products would need to be identified. Potential degradation pathways could involve sequential dechlorination.

Integrated Modeling and Research Findings

Recent modeling studies on chlorinated paraffins have highlighted their potential for long-range environmental transport and persistence, leading to their presence in remote ecosystems. nih.gov Fugacity level II modeling for representative PCAs has suggested that compounds with higher chlorine content and lower water solubility tend to accumulate more in biota, sediment, and soil due to slower degradation rates. nih.gov

For a compound like this compound, an integrated multimedia fate and transport model would likely predict that:

The majority of the compound released into the environment would partition to soil and sediment due to its high Koc value.

The concentrations in water would be low due to its low water solubility.

Bioaccumulation in aquatic and terrestrial organisms is a significant concern due to its high Kow.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the cornerstone for the separation and analysis of complex mixtures of organic compounds like chlorinated alkanes. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. For compounds like chlorinated heptanes, GC would be a suitable approach.

The choice of detector is critical for achieving the required sensitivity and selectivity. Commonly used detectors for chlorinated compounds include:

Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds like chlorinated alkanes, making it a traditional choice for trace analysis.

Mass Spectrometry (MS): Provides definitive identification and quantification. Electron Capture Negative Ionization (ECNI) is a particularly sensitive ionization technique for polychlorinated compounds, often yielding characteristic fragment ions that aid in structural elucidation. nih.govdiva-portal.org Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has also been utilized for the detailed characterization of complex PCA mixtures. researchgate.net

Table 1: Potential GC Conditions for Chlorinated Heptane (B126788) Analysis (Hypothetical)

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar to mid-polarity column |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of 60-80 °C, ramped to 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Ionization (MS) | Electron Capture Negative Ionization (ECNI) |

This table presents hypothetical conditions based on general methods for similar compounds and would require empirical optimization for 1,1,3,5,5-Pentachloroheptane.

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile chlorinated compounds, particularly long-chain chlorinated paraffins, High-Performance Liquid Chromatography (HPLC) has emerged as a viable alternative to GC. tandfonline.comtandfonline.comoaepublish.com The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Coupling HPLC with mass spectrometry, particularly high-resolution mass spectrometry (HRMS), allows for the detection and quantification of these challenging analytes. tandfonline.comtandfonline.comnih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for such compounds. oaepublish.comnih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction and cleanup of target analytes from complex environmental and biological matrices are critical for accurate analysis. The choice of method depends on the sample type (e.g., soil, water, sediment, biota) and the physicochemical properties of the analyte. nih.govhelcom.fipops.int

Commonly employed techniques for chlorinated hydrocarbons include:

Soxhlet Extraction: A classical method for solid samples using an organic solvent. pops.int

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more rapid and efficient method using elevated temperatures and pressures. pops.int

Solid-Phase Extraction (SPE): Used for extracting analytes from liquid samples and for sample cleanup.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach often used for pesticide residue analysis in food and agricultural products, which could be adapted for other organochlorine compounds. nih.govns.ac.rs

Following extraction, a cleanup step is often necessary to remove interfering co-extracted substances. This can involve techniques such as:

Gel Permeation Chromatography (GPC)

Adsorption Chromatography using materials like silica (B1680970) gel or Florisil. epa.gov

Development and Validation of Analytical Methods for Trace Analysis

Any analytical method intended for the quantification of trace levels of a contaminant must be rigorously validated to ensure the reliability of the data. Method validation encompasses the evaluation of several key parameters. nih.govns.ac.rsresearchgate.net

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples. researchgate.net |

| Precision | The degree of agreement among independent measurements, typically expressed as relative standard deviation (RSD). researchgate.net |

| Specificity/Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Inter-laboratory Comparison and Quality Assurance in Analytical Research

To ensure the comparability and reliability of analytical data across different laboratories, participation in inter-laboratory studies or proficiency testing schemes is essential. nih.govvu.nl These studies involve the analysis of common samples by multiple laboratories to assess the performance and identify any systematic biases in their methods. nih.gov The use of certified reference materials (CRMs), when available, is also a cornerstone of good quality assurance. vu.nl Such exercises are crucial for establishing consensus on the best analytical practices and for ensuring the quality of environmental and food monitoring data for regulated compounds. nih.govvu.nl

Potential Applications and Future Research Directions

Role as Synthetic Intermediates in Organic Synthesis

Chlorinated organic compounds are frequently utilized as intermediates in a variety of synthetic pathways. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups. They can also influence the reactivity of adjacent atoms, facilitating a range of chemical transformations. For instance, polychlorinated compounds can be precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine atoms on a heptane (B126788) backbone would dictate its unique reactivity and potential as a synthetic intermediate.

Exploration of Derivatives for Novel Chemical Applications

The derivatization of polychlorinated alkanes can lead to the development of new materials with unique properties. Research in this area often focuses on creating molecules with enhanced thermal stability, flame retardancy, or specific biological activity. By replacing the chlorine atoms with other functional groups, a wide array of derivatives could be synthesized from a precursor like 1,1,3,5,5-Pentachloroheptane, potentially leading to novel applications in materials science or medicinal chemistry.

Advanced Reaction Engineering for Efficient Production

The synthesis of chlorinated alkanes is typically achieved through the chlorination of paraffin fractions. This process can be promoted by UV light and often results in a complex mixture of isomers and congeners. wikipedia.org Advanced reaction engineering would focus on developing selective and efficient methods for the synthesis of specific chlorinated alkanes. This could involve the use of novel catalysts, flow chemistry techniques, or alternative chlorinating agents to control the regioselectivity and degree of chlorination, leading to higher yields of a desired product like this compound.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies, such as quantum chemical calculations, are crucial for understanding the relationship between the structure of a molecule and its reactivity. For a compound like this compound, computational models could predict its electronic structure, bond energies, and potential reaction pathways. Such studies would provide valuable insights into its stability, reactivity, and potential interactions with other molecules, guiding future experimental work.

Environmental Remediation Strategies for Chlorinated Alkanes

Chlorinated alkanes are of environmental concern due to their persistence and potential for bioaccumulation. service.gov.uk Research into remediation strategies for these compounds is an active area. Long-chain chlorinated paraffins, in particular, are subject to environmental risk assessments. service.gov.uk Remediation techniques can include bioremediation, where microorganisms are used to break down the compounds, as well as chemical methods such as reductive dechlorination. The specific structure of this compound would influence its environmental fate and the most effective remediation approaches.

Q & A

Q. How can 1,1,3,5,5-Pentachloroheptane be detected and quantified in environmental samples?

To detect and quantify this compound, researchers should employ gas chromatography-mass spectrometry (GC-MS) coupled with electron capture detection (ECD), optimized for chlorinated hydrocarbons. Calibration requires certified reference standards (e.g., pentachlorobiphenyl solutions, as in ) to ensure accuracy. Sample preparation must include extraction via solid-phase microextraction (SPME) or liquid-liquid partitioning, followed by cleanup using silica gel columns to remove interfering organic matrices. Method validation should follow guidelines for reproducibility and sensitivity, as outlined in analytical chemistry standards .

Q. What are the primary challenges in synthesizing high-purity this compound?

Synthesis challenges include controlling regioselectivity during chlorination to avoid isomer formation and minimizing byproducts like polychlorinated alkanes. Researchers should use stepwise chlorination under inert atmospheres, with catalysts like FeCl₃ or AlCl₃, and monitor reaction progress via thin-layer chromatography (TLC). Purification requires fractional distillation or preparative GC, followed by nuclear magnetic resonance (NMR) and high-resolution MS to confirm structural integrity. Detailed protocols for reagent purity and storage conditions are critical, as emphasized in methodological frameworks .

Q. Which analytical techniques differentiate structural isomers of this compound?

Isomeric separation demands advanced chromatographic techniques, such as multidimensional GC (GC×GC) with nonpolar/moderately polar column phases. Retention indices and mass spectral libraries (e.g., NIST) should be cross-referenced with synthetic standards. Nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of chlorine atoms, while computational modeling (e.g., density functional theory) predicts thermodynamic stability differences between isomers .

Q. How can extraction methods for this compound from complex matrices be validated?

Validation requires spiking known concentrations into representative matrices (e.g., soil, biological tissues) and assessing recovery rates via internal standards (e.g., deuterated analogs). Matrix effects should be quantified using standard addition methods. Interlaboratory comparisons and adherence to ISO/IEC 17025 guidelines for method accreditation are essential, as highlighted in testing catalogs .

Advanced Research Questions

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

Advanced studies should combine field monitoring with laboratory microcosm experiments. Use stable isotope probing (SIP) to track biodegradation in soil/water systems under varying redox conditions. Abiotic degradation pathways (e.g., photolysis, hydrolysis) require UV-Vis spectroscopy and kinetic modeling. Data interpretation must align with frameworks for environmental fate assessment, as proposed in exposure studies .

Q. What strategies resolve contradictory data on the compound’s toxicity across experimental models?

Contradictions may arise from species-specific metabolic pathways or dosing regimes. Researchers should conduct comparative in vitro assays (e.g., hepatic microsomal metabolism in rodents vs. fish) and apply systems biology tools (e.g., metabolomics) to identify critical metabolic intermediates. Meta-analyses of existing datasets, guided by systematic review protocols (PRISMA), can clarify confounding variables .

Q. How can thermodynamic properties and reactivity of this compound be modeled computationally?

Use quantum mechanical calculations (e.g., Gaussian software) to predict bond dissociation energies, reaction enthalpies, and transition states. Validate models against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. Collaborative platforms like the European Open Science Cloud (EOSC) enable data sharing and reproducibility checks .

Q. How do multi-component interactions affect the environmental behavior of this compound?

Design experiments to evaluate co-solvency effects with surfactants or co-contaminants (e.g., PCBs). Use factorial design to test synergistic/antagonistic interactions in partitioning coefficients (e.g., log Kow). Advanced statistical tools (e.g., partial least squares regression) can deconvolute complex interactions, as recommended in mixed-methods research frameworks .

Q. What longitudinal study designs are optimal for tracking the compound’s environmental fate?

Implement tiered monitoring programs: short-term (seasonal sampling) and long-term (decadal trends) across diverse ecosystems. Integrate remote sensing for spatial distribution mapping and employ Bayesian networks to model temporal variability. Prioritize data gaps identified in exposure assessments, such as bioaccumulation in benthic organisms .

Q. How can bioaccumulation data discrepancies between species be interpreted?

Discrepancies often stem from lipid content variability or detoxification enzyme expression. Conduct controlled feeding studies with isotopic labeling to quantify assimilation efficiencies. Pair with transcriptomic analyses (e.g., RNA-seq) to identify detoxification gene expression patterns. Transparent reporting of methodologies, as mandated by ICMJE standards, ensures comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.